4-Amino-2-chloro-6-(trifluoromethyl)phenol
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Overview
Description
4-Amino-2-chloro-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-chloro-6-(trifluoromethyl)phenol is reacted with an amine source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-Amino-2-chloro-6-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The amino and chloro groups may contribute to the compound’s reactivity and ability to form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile
- 4-Amino-2-chloro-6-(trifluoromethyl)benzamide
- 4-Amino-2-chloro-6-(trifluoromethyl)benzoic acid
Uniqueness
4-Amino-2-chloro-6-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
4-amino-2-chloro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H,12H2 |
InChI Key |
VZTQQXJTENPIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Cl)N |
Origin of Product |
United States |
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